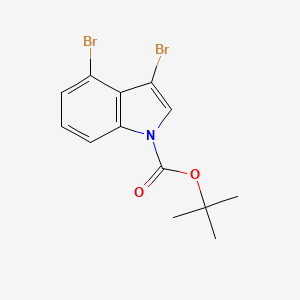

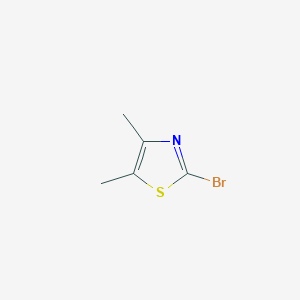

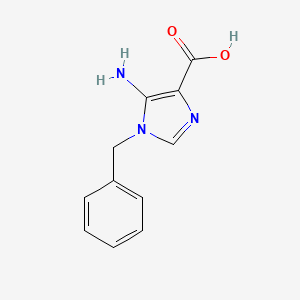

2-Acetamido-4-bromoanisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

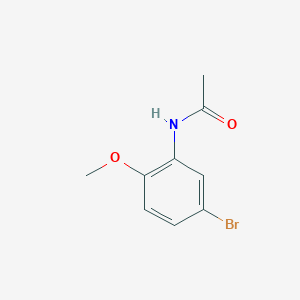

2-Acetamido-4-bromoanisole is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Polymer Morphology Control

- Application : 4-bromoanisole, a compound closely related to 2-acetamido-4-bromoanisole, has been utilized as a versatile processing additive in organic photovoltaic devices. It controls phase separation and purity in polymer-polymer blends, promoting the aggregation of specific polymers and enhancing the overall morphology (Liu et al., 2012).

2. Electrophilic Aromatic Bromination

- Application : Cyclodextrins, when used with compounds like anisole and acetanilide (related to this compound), can significantly influence the yield and selectivity of electrophilic aromatic bromination reactions. This approach enhances the production of specific brominated products, making the process more efficient (Dumanski et al., 2003).

3. Synthesis of Azulene Derivatives

- Application : In the field of organic chemistry, this compound derivatives have been effectively used for synthesizing various azulene derivatives through nucleophilic substitution reactions. This process showcases its utility in creating diverse organic compounds (Tada, 1966).

4. Aryl Halides Reactions

- Application : Related compounds to this compound have been studied for their reactivity with aryl halides. These reactions, which include various substitution and dehalogenation processes, are important for the synthesis of complex organic molecules (Austin et al., 1993).

5. Biocatalyst Immobilization

- Application : A derivative of this compound, 2-(4-Acetamido-2-sulfanilamide) chitosan, has been used for immobilizing various proteases. This application is significant in the field of biocatalysis, where enzyme immobilization is essential for increasing catalytic efficiency and stability (Olshannikova et al., 2022).

6. Antimicrobial Properties

- Application : The synthesis and study of compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, which are structurally related to this compound, have shown promising antimicrobial properties. These compounds open up avenues for new drug development and bacterial resistance research (Bhagyasree et al., 2013).

7. Carbohydrate Synthesis

- Application : this compound derivatives are used in the synthesis of various carbohydrate molecules, including glucopyranose and galactopyranoside derivatives. These synthetic routes are crucial for developing carbohydrate-based therapeutics and research tools (Bundle & Jennings, 1974).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-bromo-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNAIBBLPKWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435721 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-40-0 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.